N-allyl-5-(3-nitrophenyl)-2-furamide
Description
N-allyl-5-(3-nitrophenyl)-2-furamide is a furan-derived compound featuring a 3-nitrophenyl substituent at the 5-position and an allyl group attached to the nitrogen of the furamide moiety. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, stability, and intermolecular interactions.
Properties
IUPAC Name |
5-(3-nitrophenyl)-N-prop-2-enylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-2-8-15-14(17)13-7-6-12(20-13)10-4-3-5-11(9-10)16(18)19/h2-7,9H,1,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWJCHRJSVOPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367476 | |
| Record name | 5-(3-Nitrophenyl)-N-(prop-2-en-1-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6128-57-0 | |
| Record name | 5-(3-Nitrophenyl)-N-(prop-2-en-1-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-5-(3-nitrophenyl)-2-furamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(3-nitrophenyl)-2-furancarboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to the corresponding amide by reacting it with allylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: N-allyl-5-(3-nitrophenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Meta-chloroperbenzoic acid (m-CPBA) can be used as an oxidizing agent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
N-allyl-5-(3-nitrophenyl)-2-furamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-allyl-5-(3-nitrophenyl)-2-furamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the allyl group can undergo covalent modifications. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : The 3-nitrophenyl group likely increases thermal stability compared to 4-chlorophenyl analogs but may complicate synthesis due to nitro reduction risks.
- Impurity Management : Lessons from barnidipine impurities suggest rigorous LC/MS monitoring (e.g., Waters Acquity UPLC BEH C18 columns) to ensure compliance with ICH guidelines .
- Biological Activity : Allyl groups in thiadiazoles () are associated with antimicrobial properties; similar bioactivity may be hypothesized for the furamide analog.
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